

Structural Elucidation of Halogenated Anilines: A Comparative Guide to X-ray Crystallography Validation

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Compound of Interest

Compound Name: *4-Bromo-5-chloro-2-fluoroaniline*

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the structural validation of halogenated anilines, with a focus on the methodologies of X-ray crystallography. While crystallographic data for **4-Bromo-5-chloro-2-fluoroaniline** is not publicly available, this guide will utilize data from structurally similar compounds to illustrate the principles and comparative analysis inherent in structural validation. This objective comparison, supported by experimental protocols and data, serves as a crucial resource for researchers in the field.

Experimental Protocol: Single-Crystal X-ray Diffraction

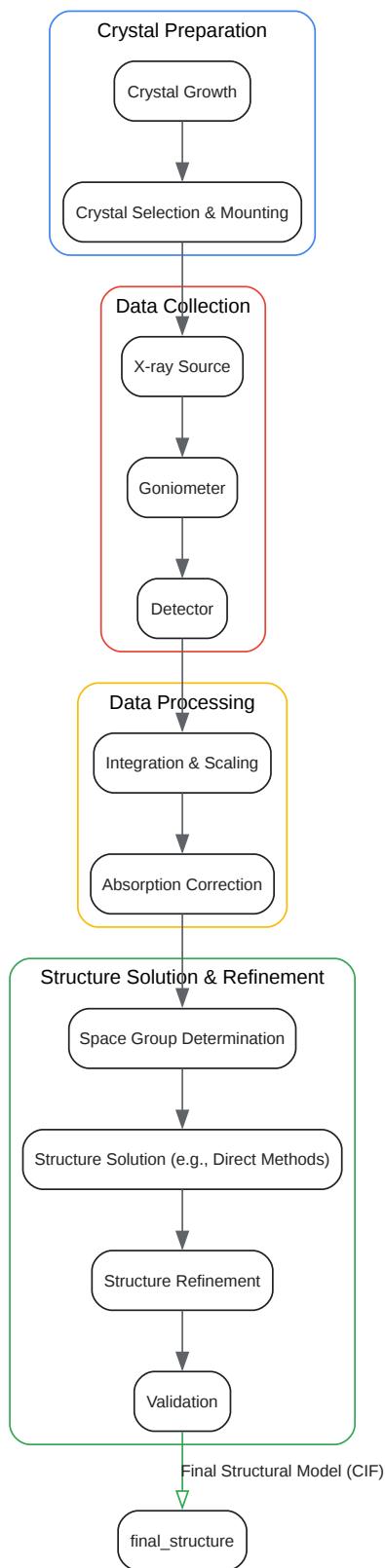
The determination of a molecular structure through single-crystal X-ray diffraction is a meticulous process that involves several key stages, from crystal preparation to data analysis and structure refinement.

A suitable single crystal of the compound of interest is selected and mounted on a goniometer head. The crystal is then placed within a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

This diffraction data is collected by a detector, and the resulting images are used to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted spots are then integrated and corrected for various experimental factors. The corrected data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.

This initial model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow



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Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data of Halogenated Anilines

The following table presents a comparison of crystallographic data for several halogenated aniline derivatives, providing a framework for understanding the structural impact of different halogen substitutions. Due to the absence of published data for **4-Bromo-5-chloro-2-fluoroaniline**, 4-chloro-2-iodoaniline is presented as a close structural analog.

Parameter	4-Chloro-2-iodoaniline[1]	4-Bromo-2-chloroaniline	4-Bromoaniline
Chemical Formula	C ₆ H ₅ ClIN	C ₆ H ₅ BrCIN	C ₆ H ₆ BrN
Formula Weight	253.46	206.47	172.03
Crystal System	Orthorhombic	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	Pnma	P2 ₁ /c
a (Å)	4.1538(4)	10.965(4)	7.725(1)
b (Å)	11.3685(11)	15.814(6)	6.048(1)
c (Å)	15.8550(16)	4.0232(15)	14.501(2)
α (°)	90	90	90
β (°)	90	90	102.48(1)
γ (°)	90	90	90
Volume (Å ³)	748.71(13)	697.7(4)	662.3(2)
Z	4	4	4
Calculated Density (g/cm ³)	2.249	1.965	1.724
Temperature (K)	125	298	295
R-factor (%)	3.3	3.3	4.5

Analysis and Comparison

The crystallographic data presented reveals significant insights into the solid-state structures of halogenated anilines. The nature and position of the halogen substituents profoundly influence the crystal packing and intermolecular interactions.

In the case of 4-chloro-2-iodoaniline, the molecules are linked by N—H···N hydrogen bonds, forming chains along the crystallographic a-axis.^[1] Additionally, a notable Cl···I halogen bond is observed, highlighting the role of halogen-halogen interactions in directing the crystal packing.
^[1] The planarity of the molecule is a common feature among these compounds.

For 4-bromo-2-chloroaniline, the crystal structure is also characterized by intermolecular N—H···N hydrogen bonds. The packing of the molecules is influenced by these hydrogen bonds, leading to the formation of sheets.

The simpler 4-bromoaniline crystallizes in a different space group and crystal system, indicating a different packing arrangement. The structure is held together by weak van der Waals interactions, with Br···N and N···C contacts being longer than the sum of their contact radii.

A comparative analysis of these structures underscores the importance of a complete crystallographic validation. The variation in crystal systems, space groups, and unit cell parameters among these closely related molecules demonstrates that even minor changes in substitution can lead to significant differences in their solid-state architecture. For drug development professionals, such variations can have profound implications for properties like solubility, stability, and bioavailability. Therefore, obtaining high-quality single-crystal X-ray diffraction data is an indispensable step in the characterization of any new chemical entity.

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References

- 1. researchgate.net [researchgate.net]

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